2-(2-Fluoro-4-methoxyphenyl)ethanol

Overview

Description

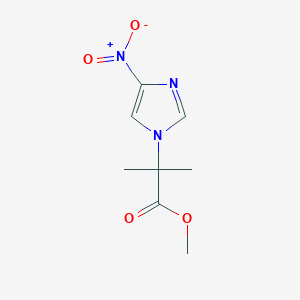

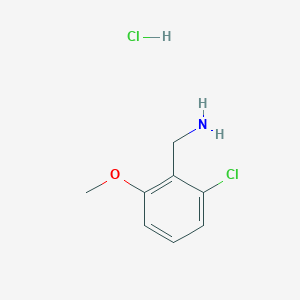

“2-(2-Fluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11FO2 . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-4-methoxyphenyl)ethanol” includes a six-membered aromatic ring, a hydroxyl group, a primary alcohol, and an aromatic ether . The presence of these functional groups can influence the compound’s reactivity and physical properties.

Scientific Research Applications

Biocatalytic Production and Optimization The molecule 2-(2-Fluoro-4-methoxyphenyl)ethanol, similar to its structural analogs, shows significance in the synthesis of drug intermediates. For instance, enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a related compound, is crucial for producing various drug intermediates. It can be synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The optimization of experimental conditions like pH, incubation period, temperature, and agitation speed is essential for enhancing the biocatalytic production efficiency. This process is particularly relevant for the synthesis of antihistamines and other therapeutic agents, indicating a potential application for 2-(2-Fluoro-4-methoxyphenyl)ethanol in similar contexts (Kavi et al., 2021).

Solvation and Spectroscopy Studies The interactions of alcohols with compounds structurally related to 2-(2-Fluoro-4-methoxyphenyl)ethanol, such as 2-fluorophenylacetylene, have been investigated using spectroscopic techniques. These studies reveal the complex hydrogen bonding behaviors of these molecules with alcohols, shedding light on their solvation characteristics and potential chemical reactivity. Such insights are valuable for understanding the fundamental properties of 2-(2-Fluoro-4-methoxyphenyl)ethanol in various solvents and could inform its applications in chemical synthesis and material science (Maity et al., 2011).

Enantioselective Synthesis and Catalysis The enantioselective synthesis of compounds closely related to 2-(2-Fluoro-4-methoxyphenyl)ethanol, such as (S)-1-(4-methoxyphenyl)ethanol, highlights the potential of using microbial or enzymatic catalysis for producing enantiopure substances. Such processes are crucial for developing pharmaceuticals and fine chemicals, where the purity and chirality of compounds can significantly affect their biological activity and therapeutic effectiveness. This area of research underscores the broader applicability of 2-(2-Fluoro-4-methoxyphenyl)ethanol and similar molecules in asymmetric synthesis and chiral chemistry (Patel et al., 2004).

Environmental Degradation and Remediation Studies on the degradation pathways of methoxychlor, a pesticide structurally related to 2-(2-Fluoro-4-methoxyphenyl)ethanol, by the white rot fungus Phanerochaete chrysosporium provide insights into the environmental fate and biodegradation potential of similar compounds. Understanding these pathways is crucial for assessing the environmental impact of such chemicals and developing bioremediation strategies for contaminated sites. This research could inform the environmental management of 2-(2-Fluoro-4-methoxyphenyl)ethanol and related compounds, ensuring their safe use and disposal (Grifoll & Hammel, 1997).

properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKUGZRHCXZDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-methoxyphenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)

![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)

![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)

![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)